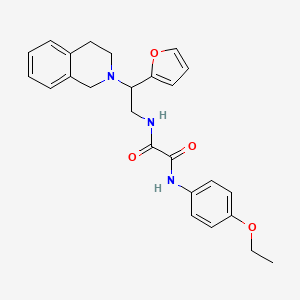

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4/c1-2-31-21-11-9-20(10-12-21)27-25(30)24(29)26-16-22(23-8-5-15-32-23)28-14-13-18-6-3-4-7-19(18)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZHQTVJDDOBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C25H27N3O4

- Molecular Weight : 433.5 g/mol

- Structural Features : The compound features a dihydroisoquinoline moiety, a furan ring, and an ethoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets, including:

- Neurotransmitter Receptors : The dihydroisoquinoline structure may facilitate binding to neurotransmitter receptors, potentially influencing neurochemical pathways.

- Enzyme Inhibition : The oxalamide functional group may interact with specific enzymes, altering their activity and potentially leading to therapeutic effects.

- Hydrogen Bonding and π-π Interactions : The presence of aromatic rings allows for significant interactions that can enhance binding affinity and specificity towards biological targets.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities:

Table 1: Summary of Biological Activities

Case Study Example

A study conducted on related oxalamide compounds demonstrated significant antibacterial activity against Staphylococcus aureus, highlighting the importance of structural features in enhancing biological efficacy. The research utilized quantitative structure-activity relationship (QSAR) models to correlate chemical properties with biological outcomes, providing a framework for future investigations into this compound's potential applications in pharmacology .

Q & A

Basic: What are the optimal synthetic routes for this oxalamide derivative, and how can purity be ensured?

Methodological Answer:

The compound can be synthesized via a coupling reaction between activated oxalic acid derivatives and amine precursors. For example:

- Step 1: React 3,4-dihydroisoquinoline with a furan-containing aldehyde to form the dihydroisoquinoline-furan intermediate via reductive amination (e.g., NaBH4/MeOH).

- Step 2: Couple the intermediate with 4-ethoxyaniline using carbodiimide-based reagents (e.g., EDC·HCl) in anhydrous dichloromethane .

- Purity Control: Purify via column chromatography (silica gel, gradient elution with CH2Cl2/MeOH) and confirm purity (>95%) using HPLC with UV detection at 254 nm. Monitor reaction progress with TLC (Rf = 0.3–0.5 in CH2Cl2/MeOH 9:1) .

Basic: How can structural confirmation of this compound be achieved using spectroscopic techniques?

Methodological Answer:

- 1H/13C NMR:

- 1H NMR (CDCl3): Look for characteristic signals: δ 7.2–7.4 ppm (aromatic protons from dihydroisoquinoline), δ 6.3–6.5 ppm (furan protons), δ 4.0–4.2 ppm (ethoxy group), and δ 3.5–3.7 ppm (NH protons in oxalamide) .

- 13C NMR: Confirm carbonyl carbons (C=O) at δ 165–170 ppm and quaternary carbons in the dihydroisoquinoline ring .

- IR: Validate NH stretches (3200–3300 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹) .

Advanced: How do structural modifications (e.g., substituents on dihydroisoquinoline or furan) affect biological activity?

Methodological Answer:

- SAR Strategy:

- Experimental Design: Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., soluble epoxide hydrolase) . Validate predictions with IC50 measurements in enzyme inhibition assays .

Advanced: What are the challenges in assessing this compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Solubility Profiling: Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4). The ethoxyphenyl group may reduce aqueous solubility; consider PEG-based formulations or salt formation (e.g., hydrochloride) .

- Bioavailability: Perform pharmacokinetic studies in rodents (IV and oral dosing) with LC-MS/MS quantification. Monitor metabolites (e.g., hydrolysis of oxalamide) .

Advanced: How can computational modeling guide the optimization of this compound’s metabolic stability?

Methodological Answer:

- Metabolic Prediction: Use software like MetaSite or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., furan oxidation or ethoxy O-dealkylation).

- Mitigation Strategies: Introduce electron-withdrawing groups (e.g., fluorine) on the furan ring to block oxidative metabolism . Validate with microsomal stability assays (human liver microsomes + NADPH) .

Basic: What analytical methods are suitable for detecting impurities in synthesized batches?

Methodological Answer:

- HPLC-MS: Use a C18 column (gradient: 0.1% formic acid in H2O/MeCN) to separate impurities. Major impurities may include unreacted dihydroisoquinoline or side products from incomplete coupling .

- Limit Tests: Follow ICH guidelines; set thresholds for individual impurities (<0.1%) and total impurities (<0.5%) using calibrated reference standards .

Advanced: How can crystallography resolve contradictions in reported conformational data?

Methodological Answer:

- X-Ray Diffraction: Grow single crystals via slow evaporation (MeOH/acetone 1:1). Analyze torsion angles between the dihydroisoquinoline and furan moieties to confirm intramolecular interactions (e.g., hydrogen bonds or π-π stacking) .

- Validation: Compare experimental data with DFT-optimized geometries (B3LYP/6-31G*) to resolve discrepancies in NMR-derived conformers .

Advanced: What in vitro models are appropriate for evaluating neuropharmacological potential?

Methodological Answer:

- Target Selection: Prioritize receptors (e.g., σ or opioid receptors) based on dihydroisoquinoline’s structural similarity to known ligands .

- Assay Design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.